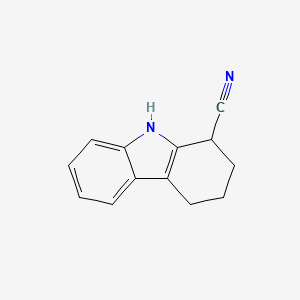
2,3,4,9-tetrahydro-1H-carbazole-1-carbonitrile
カタログ番号 B2744329
CAS番号:
494203-96-2
分子量: 196.253
InChIキー: NNCKFXSLMOOHLT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,4,9-tetrahydro-1H-carbazole-1-carbonitrile is a chemical compound. It is a derivative of carbazole, which is a heterocyclic organic compound . The molecular formula of this compound is C12H13N . The molecular weight of this compound is 171.2383 .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using its InChI string:InChI=1S/C12H13N/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11/h1,3,5,7,13H,2,4,6,8H2 . This string represents the molecule’s structure in the IUPAC standard InChI format . The 3D structure of the molecule can be viewed using specific software that can interpret the 3D SD file .
科学的研究の応用
Photophysics and Fluorophore Development
- Fluorophores Synthesis: The derivatives of 2,3,4,9-tetrahydro-1H-carbazole-1-carbonitrile, such as DMTCO and MDDCO, have been synthesized and studied for their photophysical properties. These compounds exhibit sensitivity to solvent polarity, especially in their excited states, making them significant for fluorescence applications (Ghosh et al., 2013).
Organic Light-Emitting Diodes (OLEDs)
- OLED Host Materials: Various compounds incorporating the 2,3,4,9-tetrahydro-1H-carbazole structure have been developed as host materials for blue phosphorescent OLEDs. These materials show high efficiency and a slow efficiency roll-off, important for OLED applications (Deng et al., 2013).
Anticancer Activity
- Anticancer Derivatives Synthesis: Novel derivatives of 2,3,4,9-tetrahydro-1H-carbazole have been synthesized and tested for their anticancer activity against specific cell lines, with some showing significant activity (Chaudhary & Chaudhary, 2016).
Bacterial Biotransformation
- Bacterial Derivatization: The bacterial biotransformation of 2,3,4,9-tetrahydro-1H-carbazole has been explored using specific bacterial strains, yielding various transformation products with potential pharmacological applications (Waldau et al., 2009).
Spectroscopic Exploration
- Spectroscopic Studies of Derivatives: The synthesis of fluorescent carboxylic acid derivatives of 2,3,4,9-tetrahydro-1H-carbazole has been conducted, offering insights into solvent interactions and hydrogen bonding capabilities, relevant in spectroscopy (Mitra et al., 2013).
Heterocyclic Chemistry
- Synthesis of Heteroannulated Carbazoles: The compound has been used in the synthesis of various heteroannulated carbazoles, demonstrating its utility in developing complex heterocyclic structures (Martin & Prasad, 2007).
Antimicrobial Studies
- Antimicrobial Derivatives: Derivatives of 2,3,4,9-tetrahydro-1H-carbazole have been explored for their antimicrobial properties, expanding its potential use in pharmaceutical applications (Surendiran et al., 2008).
Molecular and Structural Studies
- Molecular Structure Analysis: Detailed studies on the molecular structure and spectroscopic characterization of derivatives provide insights into their electronic and photophysical properties, crucial in material science and chemistry (Wazzan et al., 2016).
Catalytic Applications
- Reductive Carbazole Synthesis: Research demonstrates the use of 2-nitrobiphenyl derivatives in catalytic processes to produce carbazole compounds, highlighting its role in catalytic chemistry (Crotti et al., 1991).
特性
IUPAC Name |
2,3,4,9-tetrahydro-1H-carbazole-1-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2/c14-8-9-4-3-6-11-10-5-1-2-7-12(10)15-13(9)11/h1-2,5,7,9,15H,3-4,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNCKFXSLMOOHLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C3=CC=CC=C3N2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された


![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-(methylthio)nicotinamide](/img/structure/B2744247.png)
![N-benzyl-7-fluoro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide](/img/structure/B2744248.png)
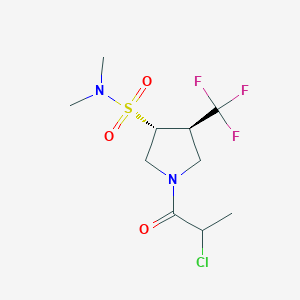
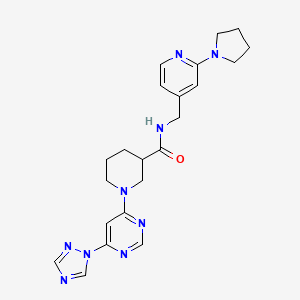
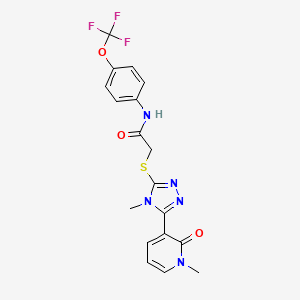
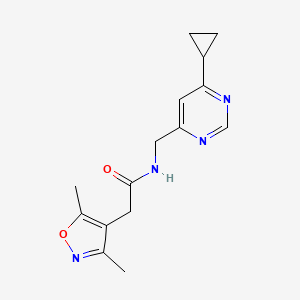
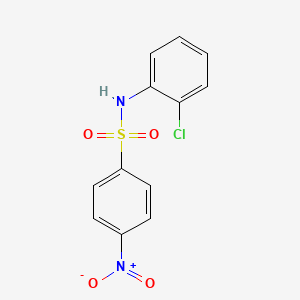
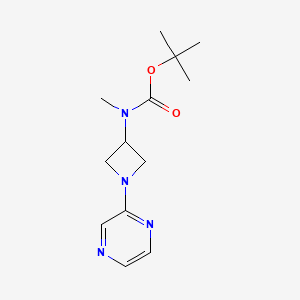
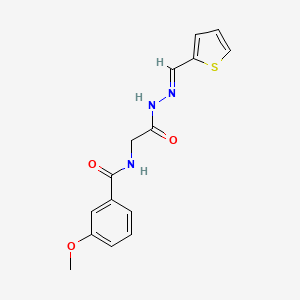
![N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-[bis(2-cyanoethyl)sulfamoyl]benzamide](/img/structure/B2744264.png)
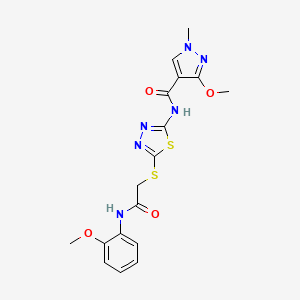
![2-Cyano-3-(4-(4-(2,2-diphenylvinyl)phenyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indol-7-yl)acrylic acid](/img/structure/B2744268.png)
![[5-(4-Amino-2-methylphenyl)furan-2-yl]methanol](/img/structure/B2744269.png)